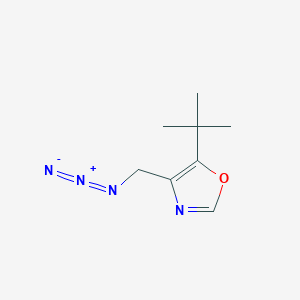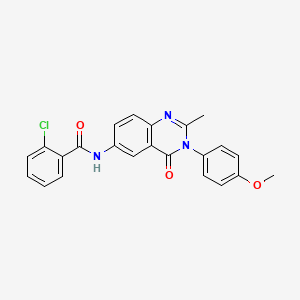![molecular formula C16H16N2O4S2 B2771880 N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448045-30-4](/img/structure/B2771880.png)
N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. Compounds synthesized from a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate were tested for their antibacterial activities. Eight of these compounds exhibited high antibacterial activities, suggesting their potential as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial Applications
Further research into azole derivatives synthesized from ester ethoxycarbonylhydrazones has shown that compounds with cyclic sulfonamide function beside 1,2,4-triazole nucleus possess significant antimicrobial activities. This highlights the potential of these compounds as antimicrobial agents, offering new avenues for treating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).
Potential for COVID-19 Drug Development
A study investigating antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies. This research showed that certain sulfonamide compounds exhibited promising activity against SARS-CoV-2, suggesting a potential pathway for developing COVID-19 treatments (Fahim & Ismael, 2021).
Antioxidant Activity
Investigations into a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have identified compounds with potent antioxidant activity. Specifically, methyl-substituted bis(oxadiazoles) were found to be potential antioxidant agents, indicating the therapeutic potential of these sulfonamide compounds in managing oxidative stress-related conditions (Padmaja et al., 2014).
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of 3,4-diaryloxazolones as a new class of orally active cyclooxygenase-2 (COX-2) inhibitors have been explored. These compounds showed potent anti-inflammatory properties and were evaluated for their effectiveness in experimental models of arthritis and hyperalgesia. The research underscores the potential of sulfonamide compounds in developing therapies for cancer and inflammatory diseases (Puig et al., 2000).
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-17-14-8-13(4-5-15(14)22-16(17)19)24(20,21)18(12-2-3-12)9-11-6-7-23-10-11/h4-8,10,12H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXBEPSCRRNUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)C4CC4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
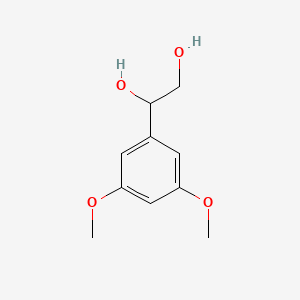
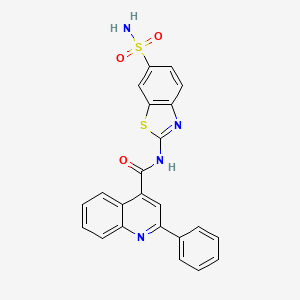

![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)
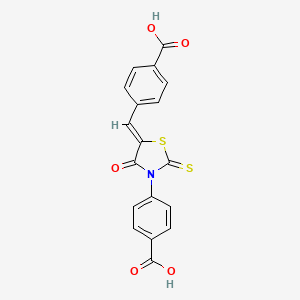
![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)

